molecular formula C5H7Cl2NO2 B6251039 4,4-bis(chloromethyl)-1,3-oxazolidin-2-one CAS No. 84298-23-7

4,4-bis(chloromethyl)-1,3-oxazolidin-2-one

Cat. No.: B6251039
CAS No.: 84298-23-7
M. Wt: 184
InChI Key:
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Description

4,4-bis(chloromethyl)-1,3-oxazolidin-2-one: is a chemical compound that belongs to the class of oxazolidinones. This compound is characterized by the presence of two chloromethyl groups attached to the 4th position of the oxazolidinone ring. Oxazolidinones are known for their diverse applications in medicinal chemistry, particularly as antibiotics.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,4-bis(chloromethyl)-1,3-oxazolidin-2-one typically involves the chloromethylation of oxazolidinone. One common method includes the reaction of oxazolidinone with formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction parameters and improved yield. The use of less toxic reagents and solvents is also considered to make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions: 4,4-bis(chloromethyl)-1,3-oxazolidin-2-one undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl groups can be substituted with other nucleophiles such as amines or thiols.

    Oxidation Reactions: The compound can be oxidized to form corresponding oxazolidinone derivatives.

    Reduction Reactions: Reduction of the chloromethyl groups can lead to the formation of hydroxymethyl derivatives.

Common Reagents and Conditions:

    Substitution: Reagents such as sodium azide or primary amines in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products:

  • Substitution reactions yield various substituted oxazolidinones.
  • Oxidation reactions produce oxazolidinone derivatives with different functional groups.
  • Reduction reactions result in hydroxymethyl oxazolidinones.

Scientific Research Applications

Chemistry: 4,4-bis(chloromethyl)-1,3-oxazolidin-2-one is used as an intermediate in the synthesis of more complex molecules. Its reactivity makes it a valuable building block in organic synthesis.

Biology: In biological research, this compound is studied for its potential antimicrobial properties. It serves as a precursor for the development of new antibiotics.

Medicine: Oxazolidinone derivatives, including those synthesized from this compound, are explored for their therapeutic potential, particularly as antibacterial agents.

Industry: The compound is used in the production of polymers and resins. Its chloromethyl groups allow for easy functionalization, making it useful in material science applications.

Mechanism of Action

The mechanism of action of 4,4-bis(chloromethyl)-1,3-oxazolidin-2-one involves its interaction with biological targets such as bacterial ribosomes. The compound inhibits protein synthesis by binding to the 50S subunit of the ribosome, thereby preventing the formation of the initiation complex. This action results in the inhibition of bacterial growth and replication.

Comparison with Similar Compounds

    4,4-bis(chloromethyl)-1,1’-biphenyl: Another compound with two chloromethyl groups, used in the synthesis of polymers and resins.

    4,4’-bis(chloromethyl)-1,1’-biphenyl: Known for its use in the production of fluorescent brighteners and as an intermediate in organic synthesis.

Uniqueness: 4,4-bis(chloromethyl)-1,3-oxazolidin-2-one is unique due to its oxazolidinone ring structure, which imparts specific biological activity, particularly its potential as an antibiotic. The presence of the oxazolidinone ring differentiates it from other chloromethyl compounds, providing distinct reactivity and applications in medicinal chemistry.

Properties

CAS No.

84298-23-7

Molecular Formula

C5H7Cl2NO2

Molecular Weight

184

Purity

95

Origin of Product

United States

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